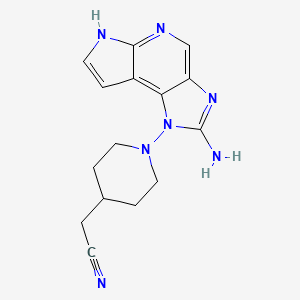![molecular formula C44H71NO14 B15137818 [(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate](/img/structure/B15137818.png)
[(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate is a complex organic molecule with multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes hydroxyl groups, methoxy groups, and a carbamate group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as hydroxylation, methylation, and carbamation. Each step may involve the use of specific catalysts and reagents to achieve the desired configuration and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically require specific conditions such as controlled temperature, pH, and solvent environment to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methoxy groups may participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The carbamate group may also play a role in modulating the compound’s biological activity by interacting with specific proteins.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R,5S,6R)-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-Acetamido-6-[(2R,3R,4S,5S,6R)-2-[[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide .
- [(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-Acetamido-6-[(2S,3R,4S,5R)-2-acetamido-1,4,5,6-tetrahydroxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide .
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its complex structure allows for a wide range of interactions with other molecules, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C44H71NO14 |
|---|---|
Molecular Weight |
838.0 g/mol |
IUPAC Name |
[(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate |
InChI |
InChI=1S/C44H71NO14/c1-12-14-33-26(6)35(56-36-20-31(46)41(30(10)55-36)58-43(45)52)21-44(53,59-33)29(9)39(50)28(8)40-34(54-11)16-13-15-22(2)17-24(4)37(48)27(7)38(49)25(5)18-23(3)19-32(47)42(51)57-40/h12-16,18-19,24-31,33-41,46-50,53H,17,20-21H2,1-11H3,(H2,45,52)/b14-12+,16-13+,22-15+,23-18+,32-19+/t24-,25-,26-,27+,28+,29+,30-,31-,33-,34+,35-,36+,37+,38-,39-,40-,41-,44-/m1/s1 |
InChI Key |
IPZJHRDBGGGEHE-SHBPUIHKSA-N |
Isomeric SMILES |
C/C=C/[C@@H]1[C@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@H]([C@@H]([C@@H]([C@@H]([C@@H](/C=C(/C=C(\C(=O)O2)/O)\C)C)O)C)O)C)\C)OC)O)O)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)C |
Canonical SMILES |
CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)O)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


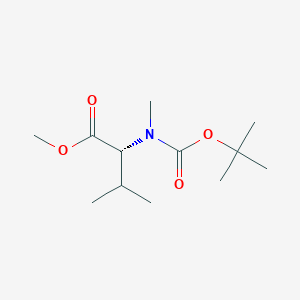
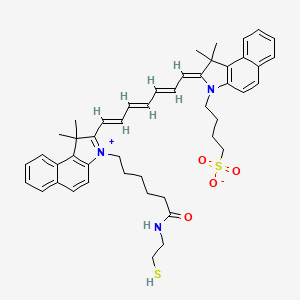
![(4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid](/img/structure/B15137756.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)
![N-[(E)-[4-[2-(4-ethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B15137778.png)

![5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoic acid;hydrochloride](/img/structure/B15137794.png)

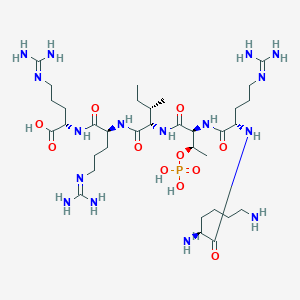
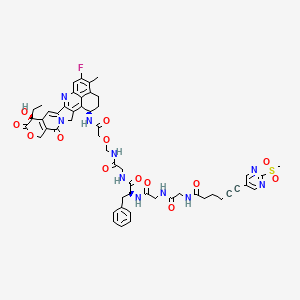

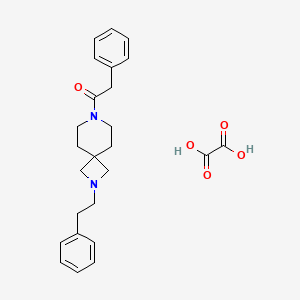
amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)
